molecular formula C12H16O2 B8150830 2-(Cyclopropylmethoxy)-5-ethylphenol

2-(Cyclopropylmethoxy)-5-ethylphenol

Cat. No.: B8150830
M. Wt: 192.25 g/mol
InChI Key: IALHLFDOTBOSPD-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-ethylphenol is an organic compound with a unique structure that includes a cyclopropylmethoxy group and an ethyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-ethylphenol typically involves the reaction of 5-ethylphenol with cyclopropylmethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the ether bond between the phenol and the cyclopropylmethanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-ethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the phenol group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced phenol derivatives.

    Substitution: Nitrated or halogenated phenol derivatives.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-ethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-ethylphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The cyclopropylmethoxy group may also influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylmethoxy)-4-ethylphenol
  • 2-(Cyclopropylmethoxy)-5-methylphenol
  • 2-(Cyclopropylmethoxy)-5-propylphenol

Uniqueness

2-(Cyclopropylmethoxy)-5-ethylphenol is unique due to the specific positioning of the cyclopropylmethoxy and ethyl groups on the phenol ring. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-5-ethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-9-5-6-12(11(13)7-9)14-8-10-3-4-10/h5-7,10,13H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALHLFDOTBOSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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